(-)-(R)-(S)-BPPFA

Catalog No.
S1798344
CAS No.
74311-56-1
M.F
C₃₈H₃₇FeNP₂
M. Wt
625.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-(R)-(S)-BPPFA

CAS Number

74311-56-1

Product Name

(-)-(R)-(S)-BPPFA

Molecular Formula

C₃₈H₃₇FeNP₂

Molecular Weight

625.5

Synonyms

[S-(R*,S*)]-1-[1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene;(+)-BPPFA; (S)-(R)-BPPFA; BPPFA

(-)-(R)-(S)-BPPFA (CAS 74311-56-1) is a chiral bidentate ferrocenylphosphine ligand characterized by both planar and central chirality, distinguished from standard bisphosphines by its pendant dimethylamino group. In industrial and laboratory procurement, it is selected for its ability to form highly rigid, well-defined chelates with late transition metals (such as Pd, Ni, and Rh) while providing a built-in basic functionality. This bifunctional nature allows the ligand to simultaneously dictate transition state geometry and participate in secondary interactions, such as hydrogen bonding or directing-group coordination, making it a critical precursor for stereodivergent catalysis and additive-free coupling formulations .

Substituting (-)-(R)-(S)-BPPFA with generic biaryl ligands (such as BINAP) or amine-free ferrocenyl analogs (such as DPPF) routinely fails in complex catalytic formulations because these alternatives lack the pendant dimethylamino moiety. This specific functional group is not merely a steric modifier; it actively functions as an internal base or directing group during the catalytic cycle. Removing it forces chemists to add external basic additives—which can degrade base-sensitive substrates—or results in a severe loss of enantiofacial discrimination, dropping enantiomeric excesses from synthetically useful levels down to near-racemic mixtures in specific cycloadditions and cross-couplings[1].

Built-In Basic Directing Group Eliminates the Need for External Amine Additives

In rhodium-catalyzed dehydrogenative silylative cyclizations, the presence of the dimethylamino side chain in (-)-(R)-(S)-BPPFA enables highly efficient C-H activation under neutral conditions. When compared head-to-head with the structurally related but amine-free DPPF ligand, BPPFA achieves a 93% yield at 80 °C without any additives, whereas DPPF requires the addition of external triethylamine (Et3N) to achieve comparable turnover [1].

Evidence DimensionReaction yield and additive dependence
Target Compound Data93% yield (80 °C, no amine additive)
Comparator Or BaselineDPPF (requires Et3N additive for comparable yield)
Quantified DifferenceElimination of external base requirement while maintaining >90% yield
ConditionsRh-catalyzed dehydrogenative silylation to form sila[4]helicene

Eliminating amine additives simplifies downstream purification and prevents side reactions when scaling up base-sensitive substrates.

Quantitative Enantioselectivity Advantage Over Biaryl Ligands in Alkyne Cocyclizations

For the synthesis of complex heterocycles via Ni-catalyzed [2+2+2] cocyclization of triynes with acetylene, standard biaryl ligands fail to effectively transfer chiral information. Evaluation demonstrated that (-)-(R)-(S)-BPPFA provided 73% ee and a 52% yield, significantly outperforming (R)-BINAP, which yielded only 4% ee and a 22% yield under identical conditions [1].

Evidence DimensionEnantiomeric excess (ee) and chemical yield
Target Compound Data73% ee, 52% yield
Comparator Or Baseline(R)-BINAP (4% ee, 22% yield)
Quantified Difference+69% ee and +30% absolute yield
ConditionsNi(cod)2 catalyzed[2+2+2] cocyclization of triynes

Buyers targeting complex fused heterocycles must select BPPFA over common biaryl ligands to achieve viable asymmetric induction and isolated yields.

Leaving-Group-Dependent Stereodivergence for Process Flexibility

(-)-(R)-(S)-BPPFA exhibits a highly specific enantiofacial discrimination profile in Pd-catalyzed asymmetric allylic alkylations. Unlike BINAPO, which shows only minor ee fluctuations when the substrate's leaving group is modified, BPPFA allows for a complete inversion of the product's absolute stereochemistry simply by changing the leaving group from a pivalate to a diphenylacetate, without needing to switch the ligand enantiomer [1].

Evidence DimensionDirection of enantioselection
Target Compound DataComplete inversion of product chirality upon leaving group change
Comparator Or BaselineBINAPO (only slight enhancement of ee, no inversion)
Quantified DifferenceBinary stereochemical inversion vs. static induction
ConditionsPd-catalyzed allylic alkylation with varying ester leaving groups

This allows process chemists to access both product enantiomers using a single chiral ligand inventory simply by altering the substrate ester.

Bidentate Chelation Outperforms Monophosphine Analogs in Olefin Hydrogenation

The structural necessity of BPPFA's bis(diphenylphosphino)ferrocene core is proven in the asymmetric hydrogenation of alpha-acetamidoacrylic acids. The parent (-)-(R)-(S)-BPPFA achieves up to 93% ee, outperforming structurally truncated monophosphine analogs (like PPFA) and other side-chain modified variants, confirming that both phosphine coordination sites are strictly required alongside the dimethylamino group for optimal transition state rigidity [1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound DataUp to 93% ee
Comparator Or BaselineMonophosphine analog PPFA (inferior ee and conversion)
Quantified DifferenceSignificant enhancement in ee due to bidentate chelation
ConditionsRh(I)-catalyzed homogeneous hydrogenation of prochiral olefins

Procuring the fully elaborated bisphosphine BPPFA is critical; attempting to substitute with cheaper monophosphine ferrocenyl ligands leads to a collapse in stereocontrol.

Additive-Free Syntheses of Base-Sensitive Organosilicons

Ideal for synthesizing complex silicon-containing pi-systems (like sila-helicenes) where base-sensitive substrates preclude the use of external amine additives, directly leveraging BPPFA's internal basicity[1].

Stereodivergent Asymmetric Allylic Alkylations

Selected when a synthetic route requires access to both product enantiomers from a single chiral catalyst inventory, achieved simply by modulating the substrate's leaving group [2].

Nickel-Catalyzed[2+2+2] Cocyclizations for Fused Heterocycles

The ligand of choice for synthesizing isoindolines and related heterocycles via alkyne cocyclization, where standard biaryl ligands fail to provide viable asymmetric induction [3].

Dates

Last modified: 08-15-2023

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